Aluminum citrate

Description

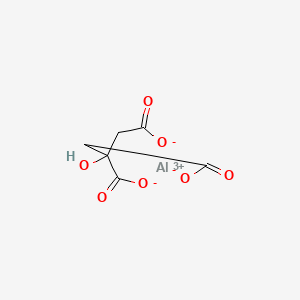

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

31142-56-0 |

|---|---|

Molecular Formula |

C6H8AlO7 |

Molecular Weight |

219.10 g/mol |

IUPAC Name |

aluminum;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Al/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI Key |

GPDXEQOKQXLJCK-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Al+3] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Al] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Aluminum Citrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of aluminum citrate (B86180), a compound of significant interest due to its versatile applications in pharmaceuticals, materials science, and industrial processes. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Synthesis of Aluminum Citrate

This compound can be synthesized through various methods, with the choice of precursor and reaction conditions influencing the properties of the final product. The most common methods involve the reaction of an aluminum salt with citric acid in an aqueous solution, followed by pH adjustment to facilitate the formation of the desired this compound complex.[1][2] The structure and properties of the resulting complex are highly dependent on parameters such as the molar ratio of aluminum to citrate, the final pH of the solution, and the reaction temperature.[2]

Two prevalent methods for the synthesis of this compound are co-precipitation and the sol-gel method, particularly for producing nanoparticles.[3]

1.1. Co-precipitation Method

This method involves the precipitation of this compound from a solution containing aluminum and citrate ions by adjusting the pH.

1.2. Sol-Gel Method

The sol-gel method is employed for the synthesis of this compound nanoparticles and involves the formation of a polymeric this compound precursor.[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible results.

2.1. Synthesis Protocols

Protocol 1: Co-precipitation Synthesis of this compound [4]

-

Preparation of Solutions: Prepare an aqueous solution of aluminum chloride (AlCl₃) and a separate aqueous solution of citric acid.

-

Mixing: Add the citric acid solution to the aluminum chloride solution to achieve the desired molar ratio of aluminum to citrate (e.g., 2:1).

-

Vigorous Stirring: Stir the resulting solution vigorously to ensure homogeneity.

-

pH Adjustment: Slowly add a solution of sodium hydroxide (B78521) or ammonium (B1175870) hydroxide using a burette to adjust the pH of the mixture to a level between 5.0 and 9.0.

-

Temperature Control: Maintain the temperature of the solution between 20°C and 90°C during the addition of the base.

-

Continuous Agitation: Continue vigorous agitation throughout the process to ensure a homogeneous reaction.

-

Final Product: The final product is a stable aqueous solution of this compound. For a solid product, drying may be required.[5]

Protocol 2: Sol-Gel Synthesis of this compound Nanoparticles [3]

-

Precursor Solutions: Prepare a 0.5 M solution of aluminum nitrate (B79036) nonahydrate [Al(NO₃)₃·9H₂O] and a 0.5 M solution of citric acid in distilled water.

-

Mixing: Mix the two solutions.

-

pH Adjustment: Adjust the pH of the mixture to approximately 6 with ammonia.

-

Heating: Heat the solution to a temperature between 80°C and 100°C.

-

Gel Formation: Continue heating until a gel is formed.

-

Drying: Dry the gel at 200°C to obtain the this compound nanoparticles.

2.2. Characterization Protocols

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy [6]

-

Sample Preparation: Prepare the this compound sample, either as a solid mixed with KBr to form a pellet or as a thin film.

-

Analysis: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Interpretation: Identify characteristic peaks corresponding to the carboxylate (COO⁻) and hydroxyl (OH) groups of the citrate ligand and observe shifts upon coordination to aluminum.[7] Strong absorptions corresponding to the carbonyls of the citrate carboxylates are expected.[7]

Protocol 4: Thermogravimetric Analysis (TGA) [8]

-

Sample Preparation: Place a small, accurately weighed amount of the this compound sample into the TGA crucible.

-

Analysis: Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen or air).

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Interpretation: Analyze the resulting thermogram to determine the thermal stability and decomposition profile of the this compound.

Protocol 5: Scanning Electron Microscopy (SEM) [6]

-

Sample Preparation: Mount the this compound powder onto an SEM stub using conductive adhesive and coat with a thin layer of a conductive material (e.g., gold) to prevent charging.

-

Imaging: Scan the sample with a focused beam of electrons.

-

Data Acquisition: Collect the secondary electrons to form an image of the sample's surface morphology.

Data Presentation

The following tables summarize quantitative data related to the synthesis and characterization of this compound.

Table 1: Synthesis Parameters for this compound

| Parameter | Co-precipitation Method | Sol-Gel Method | Reference |

| Aluminum Precursor | Aluminum chloride (AlCl₃) | Aluminum nitrate nonahydrate [Al(NO₃)₃·9H₂O] | [3][4] |

| Citrate Source | Citric acid (C₆H₈O₇) | Citric acid (C₆H₈O₇) | [3][4] |

| Precursor Concentration | Not specified | 0.5 M Aluminum Nitrate, 0.5 M Citric Acid | [3] |

| Solvent | Distilled water | Distilled water | [3] |

| Reaction Temperature | Room Temperature | 80°C - 100°C | [3] |

| pH Adjustment | pH adjusted to 5.0 - 9.0 | pH adjusted to ~6 with ammonia | [3][5] |

| Drying Temperature | Not specified | 200°C | [3] |

Table 2: Physicochemical Properties and Quality Standards of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [9] |

| Molecular Weight | 216.08 g/mol | [10] |

| Solubility in Water | Soluble | [1] |

| Purity (HPLC) | ≥99.0% | [9] |

| Aluminum Content | 10.5-11.5% | [9] |

| pH (5% Solution) | 2.8-3.5 | [9] |

| Melting Point | Decomposes above 250°C | [9] |

Mandatory Visualizations

4.1. Experimental and Logical Workflows

The synthesis of this compound involves a series of controlled steps to ensure the desired product is obtained. The following diagram illustrates a general workflow for the synthesis of this compound.

4.2. Characterization Workflow

A systematic approach is required to fully characterize the synthesized this compound.

4.3. Signaling and Interaction Pathways

This compound has been shown to enhance the intestinal absorption of aluminum.[11] This process is thought to occur via the paracellular pathway due to the opening of cellular tight junctions.[11]

Characterization Techniques

A variety of analytical techniques are employed to thoroughly characterize this compound.

5.1. Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in this compound. The coordination of the carboxylate and hydroxyl groups of the citrate molecule to the aluminum ion results in characteristic shifts in their vibrational frequencies.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C and ²⁷Al NMR are powerful tools for elucidating the structure of this compound complexes in solution. The ²⁷Al NMR spectrum can provide information about the coordination environment of the aluminum atoms, while the ¹³C NMR spectrum reveals details about the citrate ligand upon complexation.[12]

5.2. Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability and decomposition pattern of this compound by measuring the change in mass as a function of temperature.[8]

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in the material, such as melting and decomposition, providing information on phase changes.[8]

5.3. Microscopic Techniques

-

Scanning Electron Microscopy (SEM): SEM is utilized to visualize the surface morphology and particle shape of this compound.[6]

-

Transmission Electron Microscopy (TEM): TEM provides higher resolution images, allowing for the characterization of the size and shape of nanoparticles.

Conclusion

The synthesis and characterization of this compound are critical for its application in various scientific and industrial fields. By carefully controlling synthesis parameters such as pH, temperature, and reactant ratios, the properties of this compound can be tailored to specific needs. The comprehensive characterization using a suite of analytical techniques ensures the quality and suitability of the synthesized material for its intended purpose, particularly in the highly regulated field of drug development.

References

- 1. Buy this compound | 813-92-3 [smolecule.com]

- 2. This compound | 813-92-3 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. US5559263A - this compound preparations and methods - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. nbinno.com [nbinno.com]

- 10. Aluminium citrate - Wikipedia [en.wikipedia.org]

- 11. Site and mechanism of enhanced gastrointestinal absorption of aluminum by citrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

Unraveling the Intricacies of Aluminum Citrate in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction of aluminum with citrate (B86180) in aqueous solutions is a complex phenomenon of significant interest in fields ranging from pharmaceutical sciences to environmental chemistry. The speciation and coordination chemistry of aluminum citrate are critically dependent on factors such as pH and the molar ratio of aluminum to citrate. This technical guide provides an in-depth analysis of the molecular structure of this compound in solution, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing the complex equilibria and workflows involved. Understanding these interactions is paramount for controlling aluminum bioavailability, developing effective drug delivery systems, and assessing its toxicological profile.

pH-Dependent Speciation of this compound

The molecular form of this compound in solution is not static; it exists as a dynamic equilibrium of various mononuclear and polynuclear species, the distribution of which is primarily governed by the pH of the medium.[1][2] At lower pH values, typically below 3, mononuclear this compound complexes are the predominant species.[3] As the pH increases, the system shifts towards the formation of more complex polynuclear species, with trinuclear complexes being particularly stable and well-characterized.[1][3]

Mononuclear Complexes

In acidic conditions, aluminum and citric acid form a variety of 1:1 and 1:2 (Al:citrate) complexes. Species such as AlCit⁰, AlHCit⁺, and Al(OH)(H₋₁Cit)²⁻ have been proposed to exist in these solutions.[4] The citrate ligand typically acts in a tridentate fashion, coordinating with the aluminum ion through its central hydroxyl group and two of its carboxylate groups.[1]

Polynuclear Complexes

With an increase in pH to 4 and above, oligomerization occurs, leading to the formation of polynuclear this compound species.[1][3] A notable and extensively studied example is the trinuclear complex, [Al₃(C₆H₅O₇)₃(OH)₄(H₂O)]⁴⁻, which has been identified at a pH of around 6.[1][3] The formation of these larger complexes significantly alters the solution chemistry and the bioavailability of aluminum.

The equilibrium between these different species can be visualized as a pH-dependent pathway:

Quantitative Analysis of this compound Equilibria

The stability and formation of different this compound complexes are quantified by their stability constants (log β) and pKa values. These parameters are crucial for modeling the behavior of this compound in various chemical and biological systems.

Stability Constants

The following table summarizes the stability constants for several key this compound complexes as determined by potentiometric titration.

| Complex Species | Log β | Conditions | Reference |

| AlHL⁺ | 11.02 ± 0.02 | I = 0.10 M KCl, 25°C | [5] |

| AlL | 8.35 ± 0.23 | I = 0.10 M KCl, 25°C | [5] |

| AlL₂³⁻ | 13.40 ± 0.35 | I = 0.10 M KCl, 25°C | [5] |

| Al(HL)L²⁻ | 17.36 ± 0.11 | I = 0.10 M KCl, 25°C | [5] |

H represents a protonated ligand (citric acid), and L represents the fully deprotonated citrate ligand.

pKa Values

The acidity of the coordinated citrate ligand is significantly affected by the aluminum ion. The table below presents computationally estimated pKa values for citric acid both free in solution and when complexed with Al(III).

| Ionizable Group | Free Citric Acid (Experimental) | Al(III)-Complexed Citric Acid (Computational) | Reference |

| pKa₁ | 2.91 ± 0.02 | -14.5 | [5][6] |

| pKa₂ | 4.35 ± 0.01 | -8.0 | [5][6] |

| pKa₃ | 5.90 ± 0.02 | 0.6 | [5][6] |

| pKa₄ (hydroxyl) | ~14.4 | 5.4 | [6] |

These values highlight that complexation with Al(III) dramatically increases the acidity of the citrate molecule.[1]

Experimental Protocols for Characterization

The elucidation of the complex solution chemistry of this compound relies on a combination of sophisticated analytical techniques. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods employed.

Potentiometric Titration

Potentiometric titration is a fundamental technique used to determine the stability constants of metal-ligand complexes.[7]

Objective: To determine the formation constants of this compound species by monitoring the change in hydrogen ion concentration upon titration.

Methodology:

-

Solution Preparation: Prepare aqueous solutions of known concentrations of aluminum (e.g., from AlCl₃) and citric acid in a constant ionic strength medium (e.g., 0.10 M KCl).[5]

-

Instrumentation: Utilize a potentiometric titrator equipped with a glass electrode and a reference electrode (e.g., Ag/AgCl).[7] The system should be calibrated with standard buffer solutions.

-

Titration: Titrate the aluminum-citrate solution with a standardized solution of a strong base (e.g., NaOH). The potential (or pH) is recorded after each addition of the titrant.

-

Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed using computer programs (e.g., LETAGROPVRID) to calculate the protonation constants of citrate and the stability constants of the various aluminum-citrate complexes.[8]

²⁷Al and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insights into the coordination environment of the aluminum nucleus and the structure of the citrate ligand in solution.

Objective: To identify the different this compound species present in solution and to probe their coordination geometry.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in D₂O at various pH values and Al:citrate molar ratios.[4]

-

Instrumentation: A high-field NMR spectrometer is used. For ²⁷Al NMR, a typical external standard is an aqueous solution of Al(NO₃)₃. For ¹³C NMR, an external standard such as TMS can be used.[4]

-

Data Acquisition:

-

²⁷Al NMR: Acquire single-pulse spectra. The chemical shift provides information about the coordination number and symmetry of the aluminum center. For instance, a study on a trinuclear this compound complex identified three distinct singlets in the ²⁷Al NMR spectrum.[1]

-

¹³C NMR: Acquire ¹³C spectra to observe the resonances of the citrate carbon atoms. The chemical shifts of the carboxylate and methylene (B1212753) carbons can distinguish between free and coordinated citrate, and can also provide evidence for the presence of coordination isomers.[4][5]

-

-

Data Interpretation: The number of signals, their chemical shifts, and their line widths in both ²⁷Al and ¹³C NMR spectra are used to deduce the structures and relative concentrations of the this compound species in solution.[4]

The general workflow for characterizing this compound in solution using these techniques can be visualized as follows:

Conclusion

The molecular structure of this compound in solution is a multifaceted topic with significant implications for its chemical and biological behavior. The speciation is intricately linked to pH, with a transition from mononuclear to polynuclear complexes as the pH increases. Quantitative data, such as stability constants and pKa values, are essential for accurately modeling these systems. The combined application of experimental techniques like potentiometric titration and multinuclear NMR spectroscopy provides a powerful approach to characterizing the various species present and their coordination chemistry. For researchers and professionals in drug development, a thorough understanding of these principles is crucial for harnessing the properties of this compound while mitigating its potential risks.

References

- 1. Aluminum speciation in biological environments. The deprotonation of free and aluminum bound citrate in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. smolecule.com [smolecule.com]

- 3. sips.org.in [sips.org.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. Effect of citric acid on aluminum hydrolytic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]

aluminum citrate CAS number and IUPAC name

An In-depth Technical Guide to Aluminum Citrate (B86180)

Introduction

Aluminum citrate is a coordination complex formed between aluminum ions (Al³⁺) and citrate ions, the conjugate base of citric acid.[1] As a multidentate ligand, the citrate ion can form stable complexes with metal ions, making this compound a versatile compound.[1] It sees application in diverse fields, including the oil and gas industry as a polymer crosslinking agent for water control, in medicine, and as an antiperspirant in cosmetics.[2][3][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and key applications, with a focus on data relevant to researchers and drug development professionals.

Chemical Identifiers and Physicochemical Properties

This compound is a white, crystalline powder or solid.[2][3][5] Its identification and core properties are summarized below. There are multiple CAS Numbers associated with this compound, which may refer to different salt ratios or hydration states. The most commonly cited are 813-92-3 and 31142-56-0.[6][7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | aluminum;2-hydroxypropane-1,2,3-tricarboxylate[1][8] |

| CAS Number | 813-92-3[1][6], 31142-56-0[2][7] |

| EC Number | 250-484-4[2][7] |

| Molecular Formula | C₆H₅AlO₇[6][7] |

| Molecular Weight | ~216.08 g/mol [2][6][7] |

| PubChem CID | 91599[6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to off-white crystalline powder or solid | [2][5] |

| Purity | ≥98% or ≥99.0% (typical) | [4][5] |

| Solubility | Freely soluble in water (≥50 g/L at 20°C); Insoluble in ethanol | [5] |

| Melting Point | Decomposes above 250°C | [5] |

| Density | 1.5-1.7 g/cm³ | [5] |

| pH (5% Solution) | 2.8-3.5 | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of an aluminum salt with citric acid in an aqueous solution, followed by pH adjustment to facilitate the formation of the desired complex.[1]

Protocol 1: General Synthesis from Aluminum Chloride and Citric Acid

This protocol describes a common laboratory method for producing this compound.

Materials:

-

Aluminum chloride (AlCl₃) or Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)[1]

-

Citric acid (H₃C₆H₅O₇)[1]

-

Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) solution[1]

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of the aluminum salt and citric acid. A molar ratio of aluminum to citrate between 1.5:1 and 2:1 is often targeted.[9]

-

With vigorous agitation, add the citric acid solution to the aluminum salt solution.[1]

-

The initial pH of the mixture will be highly acidic (typically < 1).[1]

-

Slowly add the base (e.g., 50% NaOH or NH₄OH) dropwise to the mixture while maintaining vigorous stirring.[1]

-

Monitor the reaction temperature, maintaining it between 40°C and 60°C, as the neutralization is exothermic.[10]

-

Continue adding the base until the pH of the solution reaches a stable value between 6.0 and 9.0, depending on the desired final product.[1][9]

-

The resulting product can be a stable aqueous solution or, upon slow evaporation, colorless crystals can be isolated by filtration.[1]

Protocol 2: Determination of Aluminum Content by Complexometric Titration

Citric acid interferes with standard complexometric titration of aluminum. This protocol provides a method to remove this interference for accurate quantification.[11]

Objective: To accurately determine the aluminum content in an this compound sample.

Procedure:

-

Digest the this compound sample with a mixture of sulfuric acid and nitric acid (volume fraction > 50%) to remove interference from citrate ions.[11]

-

Add xylenol orange indicator to the digested sample solution.

-

Add an appropriate amount of sodium hydroxide solution until the solution color changes from yellow to purple.[11]

-

Carefully add 8% nitric acid solution to adjust the color back to a light yellow, achieving a final pH between 5.5 and 6.0.[11]

-

Titrate the solution with a standardized EDTA solution. The endpoint is indicated by a clear color change. The recovery rate for this method ranges from 99.46% to 100.28%.[11]

Applications in Research and Development

This compound's properties make it valuable in several areas of research and drug development.

Crosslinking Agent for Hydrogels

This compound is frequently used as a crosslinking agent to form hydrogels from polymers like polyacrylamide or hydroxypropyl methylcellulose (B11928114) (HPMC).[1][3] These hydrogels are investigated for controlled drug delivery applications. The workflow for synthesizing such a hydrogel is outlined below.

References

- 1. This compound | 813-92-3 | Benchchem [benchchem.com]

- 2. Aluminium citrate - Wikipedia [en.wikipedia.org]

- 3. This compound | 31142-56-0 [chemicalbook.com]

- 4. This compound, 98% - CAS 31142-56-0 - City Chemical LLC. [citychemical.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C6H5AlO7 | CID 91599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. americanelements.com [americanelements.com]

- 9. US5559263A - this compound preparations and methods - Google Patents [patents.google.com]

- 10. data.epo.org [data.epo.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Aluminum Citrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum citrate (B86180), a compound formed from the complexation of aluminum ions with citric acid, sees wide application in pharmaceuticals, cosmetics, and industrial processes as a cross-linking agent, antiperspirant, and pH regulator. A thorough understanding of its solubility characteristics in different solvent systems is paramount for formulation development, ensuring product stability, and optimizing its function. This technical guide provides a comprehensive overview of the solubility of aluminum citrate, detailing its behavior in aqueous and organic solvents, the critical influence of pH and temperature, and standardized protocols for solubility determination.

Physicochemical Properties of this compound

-

Molecular Formula: AlC₆H₅O₇

-

Molecular Weight: 216.08 g/mol

-

Appearance: White to off-white crystalline powder or solid.[1]

-

General Solubility Profile: this compound's solubility is highly dependent on the solvent and the physicochemical conditions, particularly pH and temperature. It is generally considered soluble in water, especially under specific pH conditions and at elevated temperatures, while its solubility in most organic solvents is limited.

Solubility of this compound in Aqueous Systems

The solubility of this compound in water is a complex phenomenon governed by temperature and, most critically, the pH of the solution.

Effect of Temperature

In aqueous solutions, the solubility of this compound increases with temperature. It dissolves slowly in cold water but exhibits enhanced solubility in hot water.[2] While specific temperature-dependent solubility curves are not widely published, empirical evidence consistently supports this positive correlation. A dried this compound product is reported to have a solubility of about 15% in water, and this solubility is readily achieved to form a clear solution.[3]

Effect of pH

The pH of the aqueous medium is the most significant factor influencing the solubility of this compound. The speciation of this compound, i.e., the formation of different soluble and insoluble complexes, is directly controlled by the pH.

-

Acidic Conditions (pH < 5.5): At lower pH values, the solubility of this compound is limited.[4]

-

Neutral to Slightly Alkaline Conditions (pH 5.5 - 9.0): The solubility of this compound is significantly enhanced in this pH range. Stable aqueous solutions of this compound can be prepared by adjusting the pH to between 5.5 and 7.5.[4] This is attributed to the formation of various soluble mononuclear and polynuclear citrate complexes.

-

Strongly Alkaline Conditions: Information on solubility in strongly alkaline conditions is less prevalent in the literature.

The interplay between pH and aluminum-citrate speciation is a dynamic equilibrium. The following diagram illustrates the logical relationship between pH and the formation of different this compound species, which in turn affects solubility.

Solubility of this compound in Organic Solvents

Comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in public literature. The existing information is summarized below. For many organic solvents, experimental determination of solubility is necessary.

Protic Solvents

-

Ethanol: this compound is consistently reported as being insoluble in ethanol.[1]

-

Methanol, Isopropanol, and other Alcohols: While specific data is scarce, based on its insolubility in ethanol, it is anticipated that this compound has very low solubility in other short-chain alcohols.

-

Glycerol and Glycols (Propylene Glycol, Polyethylene Glycol): There is a lack of specific solubility data for this compound in these solvents. Given their polar, protic nature, some degree of solubility might be expected, but this requires experimental verification.

Aprotic Solvents

Data Presentation: Summary of Solubility Data

The following table summarizes the known quantitative and qualitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility | Citation(s) |

| Water (cold) | Not Specified | Dissolves slowly | [2] |

| Water (hot) | Not Specified | Soluble | [2] |

| Water | 20 | ≥ 50 g/L | [1] |

| Water | Not Specified | ~15% (for a dried product) | [3] |

| Ammonia Solution | Not Specified | Soluble | [2] |

| Ethanol | Not Specified | Insoluble | [1] |

| Methanol | Not Specified | Data not available | |

| Isopropanol | Not Specified | Data not available | |

| Glycerol | Not Specified | Data not available | |

| Propylene Glycol | Not Specified | Data not available | |

| Polyethylene Glycol (PEG) | Not Specified | Data not available | |

| Acetone | Not Specified | Data not available | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Data not available | |

| Dimethylformamide (DMF) | Not Specified | Data not available |

Experimental Protocols

Synthesis of a Stable Aqueous this compound Solution

This protocol is adapted from patented industrial methods for preparing stable this compound solutions.[4]

Materials:

-

Aluminum chloride (AlCl₃) solution (e.g., 34%)

-

Citric acid solution (e.g., 50%)

-

Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH) solution (for pH adjustment)

-

Deionized water

-

Reaction vessel with vigorous agitation (e.g., magnetic stirrer or overhead mixer)

-

pH meter

-

Temperature probe and control system

Procedure:

-

Charge the reaction vessel with the aluminum chloride solution.

-

While maintaining vigorous agitation, slowly add the citric acid solution. The molar ratio of aluminum to citrate should be controlled, typically in the range of 1.5:1 to 2:1 for optimal stability.

-

Begin the slow addition of the base (NaOH or NH₄OH solution) to the mixture.

-

Monitor the pH and temperature of the solution continuously. Maintain the temperature between 20°C and 90°C.

-

Continue adding the base until the pH of the solution is stable within the desired range of 5.5 to 7.5.

-

The resulting product is a stable aqueous solution of this compound.

Determination of Equilibrium Solubility (Shake-Flask Method)

This is a general and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

References

- 1. nbinno.com [nbinno.com]

- 2. Metal citrate nanoparticles: a robust water-soluble plant micronutrient source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5559263A - this compound preparations and methods - Google Patents [patents.google.com]

- 4. US4447364A - Method for the preparation of liquid this compound - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Aluminum Citrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum citrate (B86180), a compound with significant applications in the pharmaceutical and other industries, exhibits a multi-stage thermal decomposition profile. This technical guide provides a comprehensive overview of the thermal stability of aluminum citrate, detailing its decomposition pathway from a hydrated or anhydrous state to its ultimate degradation product, amorphous alumina (B75360). The process is characterized by discrete steps of dehydroxylation, decomposition of the organic citrate backbone, and subsequent combustion of residual carbonaceous material. This document synthesizes available data on the temperature ranges, mass losses, and thermal events associated with each stage, providing researchers and professionals with critical information for formulation, processing, and stability analysis.

Thermal Decomposition Profile

The thermal decomposition of this compound is a complex process that generally proceeds in three main stages when heated in an oxidizing atmosphere such as air. The final solid product of this decomposition is amorphous alumina (Al₂O₃).[1]

Decomposition Pathway:

The overall decomposition process can be visualized as a sequential breakdown of the this compound molecule.

Quantitative Thermal Analysis Data

The following table summarizes the key thermal events and corresponding mass losses observed during the thermal decomposition of aluminum-containing citrate compounds. It is important to note that the exact temperatures and mass loss percentages can vary depending on factors such as the heating rate, atmosphere, and the specific form of the this compound (e.g., anhydrous vs. hydrated, crystalline vs. amorphous).

| Decomposition Stage | Temperature Range (°C) | Approximate Mass Loss (%) | Key Events & Evolved Products |

| Stage 1: Dehydroxylation/Dehydration | < 100 - 250 | Variable | Removal of adsorbed and structural water (H₂O). For hydrated forms, this is a distinct initial step. For anhydrous forms, this stage corresponds to the removal of hydroxyl groups from the citrate molecule. |

| Stage 2: Decomposition of Organic Skeleton | 300 - 420 | Significant | Breakdown of the citrate ligand. This is a major mass loss event and is often associated with the evolution of carbon monoxide (CO) and water (H₂O).[2] A major increase in the DSC signal is often observed in the 300-400°C range, indicative of exothermic processes.[2] |

| Stage 3: Combustion of Carbonaceous Residue | > 420 | Variable | Oxidation of the remaining carbonaceous material to carbon dioxide (CO₂) in an oxidizing atmosphere. This step is characterized by an exothermic reaction.[2] |

Note: The data presented is a synthesis of information from related aluminum carboxylates and citrate-containing systems, as specific quantitative data for pure this compound is limited in the available literature.

Experimental Protocols

The characterization of the thermal stability and decomposition of this compound is primarily conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound, identifying the different stages of decomposition.

Methodology:

-

Instrument: A thermogravimetric analyzer (e.g., TA Instruments Q-series 600 or similar).[3]

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).[3]

-

Atmosphere: The experiment is typically run under a controlled atmosphere, such as dry air or nitrogen, at a constant flow rate (e.g., 100 mL/min).[3]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate. A typical heating rate is 10°C/min or 20°C/min.[3]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and end temperatures of each mass loss step, as well as the percentage of mass lost in each stage. The first derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions occurring in this compound as a function of temperature.

Methodology:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or other suitable sample pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen, to prevent oxidative side reactions.

-

Temperature Program: The sample and reference are heated from ambient temperature to a final temperature at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram reveals endothermic (heat absorbing) and exothermic (heat releasing) events, such as melting, crystallization, and decomposition. The area under a peak can be integrated to determine the enthalpy change (ΔH) of the transition.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that is critical to understand for its application in various fields. The primary stages of dehydroxylation, organic skeleton decomposition, and combustion are characterized by distinct temperature ranges and mass losses. While the general pathway is established, the specific quantitative data can be influenced by experimental conditions. The methodologies of TGA and DSC provide the necessary tools for a detailed characterization of the thermal stability and decomposition profile of this compound, enabling informed decisions in research, development, and quality control. Further research focusing on pure, well-characterized this compound under a variety of controlled conditions would be beneficial to refine the quantitative understanding of its thermal behavior.

References

An In-depth Technical Guide to Aluminum Citrate Coordination Chemistry and Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of aluminum citrate (B86180), detailing the formation, structure, and characterization of its various complexes. The content herein is curated for professionals in research and drug development who require a deep understanding of the interactions between aluminum and citric acid, a key chelator in biological systems.

Introduction to Aluminum Citrate Chemistry

The interaction between the aluminum cation (Al³⁺) and citrate, the conjugate base of citric acid, is of significant interest due to its biological relevance and industrial applications. Citrate is a multidentate ligand, possessing three carboxylate groups and one hydroxyl group, which allows for the formation of a variety of stable, water-soluble complexes with aluminum. The speciation of these complexes is highly dependent on factors such as the molar ratio of aluminum to citrate and, most critically, the pH of the solution. These structural variations influence the bioavailability, transport, and potential toxicity of aluminum in biological systems.

Structural Chemistry of this compound Complexes

The coordination of aluminum by citrate is complex, leading to the formation of mononuclear, dinuclear, trinuclear, and polynuclear species in solution. The stoichiometry and pH are the primary determinants of the predominant species.

-

Mononuclear Complexes: At low pH (around 3) and with an excess of citrate, mononuclear species such as [Al(citrate)]⁰ and [Al(citrate)₂]³⁻ are formed. In the 1:2 complex, each citrate ligand can coordinate to the aluminum ion in a tridentate fashion through the α-hydroxyl group, the α-carboxylate group, and one of the β-carboxylate groups.[1]

-

Dinuclear Complexes: As the pH and the aluminum-to-citrate ratio increase, dinuclear species can form. These complexes often feature bridging citrate ligands or hydroxide (B78521) bridges between the aluminum centers.

-

Trinuclear Complexes: A well-characterized trinuclear complex, [Al₃(H₋₁cit)₃(OH)(H₂O)]⁴⁻, has been isolated from aqueous solutions at a pH between 7 and 9.[2] In this structure, the aluminum atoms are bridged by the deprotonated hydroxyl groups of the citrate ligands and a hydroxide ion.[2]

-

Polynuclear Complexes: At higher pH values, further hydrolysis and polymerization can lead to the formation of larger polynuclear this compound species.[3]

The structure of several this compound complexes, which vary based on the molar ratio of aluminum to citrate, has been studied.[4] For instance, a 2:1 ratio of Al³⁺ to citrate can result in a complex where two aluminum atoms are bridged by two hydroxyl groups.[4] A 1:1 molar ratio can lead to a unit structure with a 3:3 ratio of Al³⁺ to citrate.[4] In a 1:2 Al³⁺ to citrate mole ratio, the aluminum atom is bridged by two hydroxyl groups and four carboxyl groups from the two citrate ligands.[4]

Quantitative Data

A thorough understanding of the thermodynamics and structural parameters of this compound complexes is crucial for predicting their behavior in various systems.

Stability Constants

The formation of this compound complexes is governed by equilibrium constants, which are influenced by temperature and ionic strength. The following table summarizes some of the reported stability constants for various mononuclear this compound species.

| Complex Species | Log β | Temperature (°C) | Ionic Strength (M) | Reference |

| [Al(H₂cit)]²⁺ | - | 20.7 | - | [5] |

| [Al(Hcit)]⁺ | 6.56 | 20.7 | - | [5] |

| [Al(cit)]⁰ | 10.72 | 20.7 | - | [5] |

| [Al(Hcit)]⁺ | 11.02 | 25 | 0.10 (KCl) | [6] |

| [Al(cit)]⁰ | 8.35 | 25 | 0.10 (KCl) | [6] |

| [Al(cit)₂]³⁻ | 13.40 | 25 | 0.10 (KCl) | [6] |

| [Al(Hcit)(cit)]²⁻ | 17.36 | 25 | 0.10 (KCl) | [6] |

| [Al(cit)₂(H₋₁)]⁴⁻ | - | 25 | 0.10 (KCl) | [6] |

| [Al(cit(H₋₁))₂]⁵⁻ | - | 25 | 0.10 (KCl) | [6] |

Crystallographic Data

X-ray crystallography provides precise information on the bond lengths and angles within this compound complexes. The following table presents selected structural data for a well-characterized trinuclear this compound complex.

Table 2: Selected Bond Lengths and Angles for [NH₄]₅[Al₃(H₋₁cit)₃(OH)(H₂O)]·NO₃·6H₂O [2]

| Bond | Length (Å) | Angle | Degrees (°) |

| Al(1)-O(13) | 1.838 | O(13)-Al(1)-O(23) | 98.4 |

| Al(1)-O(23) | 1.845 | O(13)-Al(1)-O(33) | 98.1 |

| Al(1)-O(33) | 1.832 | O(23)-Al(1)-O(33) | 98.5 |

| Al(2)-O(13) | 1.935 | O(13)-Al(2)-O(23) | 78.7 |

| Al(2)-O(23) | 1.933 | O(13)-Al(2)-O(42) | 91.5 |

| Al(2)-O(42) | 1.832 | O(23)-Al(2)-O(42) | 90.9 |

| Al(3)-O(33) | 1.931 | O(33)-Al(3)-O(42) | 88.9 |

| Al(3)-O(42) | 1.839 | O(33)-Al(3)-O(41) | 88.2 |

NMR Spectroscopic Data

²⁷Al and ¹³C NMR spectroscopy are powerful tools for characterizing the coordination environment of aluminum and the citrate ligand in solution.

Table 3: ²⁷Al and ¹³C NMR Chemical Shifts for Selected this compound Species

| Nucleus | Species/Condition | Chemical Shift (ppm) | Reference |

| ²⁷Al | [Al₃(H₋₁cit)₃(OH)(H₂O)]⁴⁻ | 12.6, 10.7, 0.2 | [2] |

| ²⁷Al | Al(citrate), AlH(citrate)⁺, Al(citrate)₂³⁻ (pH 4.5-6.5) | ~8, ~10 | [3] |

| ²⁷Al | Al(citrate) complex (pH 3.4) | 6.1 | [2] |

| ²⁷Al | Al(citrate)₂ complex (pH 3.4) | 11.3 | [2] |

| ¹³C | Citric Acid (pH 0.6) | 43.3, 72.3, 173.4, 176.7 | [3] |

| ¹³C | Trinuclear complex resonances | Multiple distinct groups | [2] |

Experimental Protocols

Synthesis of a Trinuclear this compound Complex: [NH₄]₅[Al₃(H₋₁cit)₃(OH)(H₂O)]·NO₃·6H₂O[2]

-

Dissolution: Dissolve equimolar amounts of aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) and citric acid in warm distilled water (e.g., 18.76 g of Al(NO₃)₃·9H₂O and 9.60 g of citric acid in 200 mL of water at 60 °C).

-

Neutralization: Slowly add aqueous ammonia (B1221849) (NH₄OH) dropwise to the stirred solution until the pH equilibrates to approximately 7.5.

-

Concentration: Stir the solution for 4 hours, then concentrate it in vacuo to about a quarter of the original volume while heating to 80 °C.

-

Crystallization: Cool the concentrated solution to room temperature to allow for the slow crystallization of large colorless crystals.

-

Isolation: Collect the crystals by filtration. The yield is typically in the range of 60-70%.

Potentiometric Titration for Speciation Analysis[6][7]

-

Apparatus: Use a thermostated titration vessel equipped with a calibrated glass electrode, a reference electrode, a burette for titrant delivery, and a magnetic stirrer.

-

Solutions: Prepare a stock solution of aluminum chloride or nitrate of known concentration. Prepare a stock solution of citric acid of known concentration. Use a standardized, carbonate-free solution of a strong base (e.g., NaOH) as the titrant. Maintain a constant ionic strength using a background electrolyte (e.g., 0.1 M KCl).

-

Titration Procedure:

-

Pipette a known volume and concentration of aluminum salt and citric acid into the titration vessel.

-

Add the background electrolyte and adjust the initial volume with deionized water.

-

Titrate the solution with the standardized base, recording the pH or potential after each addition of titrant. Add smaller increments of titrant near the equivalence points.

-

-

Data Analysis: Use a suitable computer program (e.g., HYPERQUAD) to refine the protonation constants of citrate and the stability constants of the various aluminum-citrate complexes by fitting the potentiometric data.

NMR Spectroscopic Analysis[2][8]

-

Sample Preparation: Dissolve the synthesized this compound complex in deuterium (B1214612) oxide (D₂O). The concentration should be optimized for the specific nucleus and spectrometer but is typically in the millimolar range.

-

²⁷Al NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer is recommended.

-

Frequency: The resonance frequency for ²⁷Al is, for example, 104.2 MHz on a 9.4 T instrument.

-

Reference: Use an external standard of aqueous [Al(H₂O)₆]³⁺ (from Al(NO₃)₃ or AlCl₃ solution) set to 0.0 ppm.

-

Acquisition Parameters: Employ a short pulse duration (e.g., a 30° pulse of 1.0 µs), a relaxation delay of 1-5 seconds, and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[7][8]

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: A standard high-field NMR spectrometer.

-

Reference: Use an internal or external reference standard appropriate for aqueous solutions (e.g., DSS or TSP).

-

Acquisition: Obtain proton-decoupled ¹³C spectra to simplify the spectrum and improve sensitivity.

-

Biological Implications and Signaling Pathways

This compound complexes play a crucial role in the bioavailability and transport of aluminum in biological systems. Citrate is a major low-molecular-weight ligand for aluminum in blood plasma.

Transport Across the Blood-Brain Barrier

The transport of this compound across the blood-brain barrier (BBB) is a critical step in aluminum neurotoxicity. Evidence suggests that this transport is carrier-mediated.

-

System Xc⁻: The Na⁺-independent L-cystine/L-glutamate exchanger, system Xc⁻, has been identified as a transporter for this compound into brain endothelial cells.[9]

-

Monocarboxylic Acid Transporter (MCT): There is also evidence for the involvement of an MCT in the efflux of this compound from the brain back into the blood, helping to maintain a low steady-state concentration of aluminum in the brain.[10][11]

Caption: this compound Transport Across the Blood-Brain Barrier.

Cellular Toxicity and Apoptosis

Aluminum is a known neurotoxin, and its accumulation in neuronal cells can trigger apoptosis (programmed cell death) through various signaling pathways, often initiated by oxidative stress.

-

Oxidative Stress: Aluminum can promote the generation of reactive oxygen species (ROS), leading to lipid peroxidation, protein damage, and DNA damage.[8]

-

Mitochondrial Pathway: This oxidative stress can damage mitochondria, leading to the release of cytochrome c, which in turn activates caspases (such as caspase-9 and caspase-3) that execute apoptosis.[1]

-

JNK Signaling: The c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis, can be activated by aluminum-induced oxidative stress.[7]

-

Endoplasmic Reticulum (ER) Stress: Aluminum can also induce ER stress, leading to the activation of caspase-12 and subsequent apoptosis.[12]

Caption: Aluminum-Induced Apoptotic Signaling Pathway.

Experimental Workflow for Synthesis and Characterization

A systematic workflow is essential for the successful synthesis and comprehensive characterization of new this compound complexes.

Caption: Experimental Workflow for this compound Complexes.

Conclusion

The coordination chemistry of this compound is rich and varied, with significant implications for understanding the biological fate of aluminum. The formation of mononuclear, dinuclear, and polynuclear complexes is highly pH-dependent, and these different species exhibit distinct structural and thermodynamic properties. A multi-technique approach, combining synthesis, potentiometry, spectroscopy, and crystallography, is essential for a comprehensive understanding of this system. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to further explore the intricate world of this compound complexes.

References

- 1. Mitochondrial pathway leading to programmed cell death induced by aluminum phytotoxicity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Aluminum-induced degeneration of astrocytes occurs via apoptosis and results in neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pascal-man.com [pascal-man.com]

- 9. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 10. mdpi.com [mdpi.com]

- 11. This compound is transported from brain into blood via the monocarboxylic acid transporter located at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Evolving Narrative of Aluminum Citrate: A Technical Guide for Researchers

An In-depth Exploration of the Historical Development, Toxicological Profile, and Analytical Methodologies in Aluminum Citrate (B86180) Research.

Introduction

Aluminum citrate, a compound formed by the chelation of aluminum by citric acid, has been a subject of scientific inquiry for decades. Its significance spans multiple disciplines, from clinical toxicology and nephrology to environmental science and industrial applications. This technical guide provides a comprehensive overview of the historical development of this compound research, intended for researchers, scientists, and drug development professionals. We will delve into the key discoveries that have shaped our understanding of its bioavailability, toxicity, and complex chemistry, present detailed experimental protocols for its analysis, and visualize the intricate signaling pathways it influences.

Historical Development of this compound Research

The scientific journey of this compound is deeply intertwined with the broader history of aluminum toxicology. Initially considered benign, the potential for aluminum to cause harm became evident in the mid-20th century, particularly in the context of renal-compromised patients.

Early Observations and the "Dialysis Dementia" Era (1970s)

The story of aluminum toxicity gained significant attention in the 1970s with the emergence of "dialysis dementia," a severe neurological disorder observed in patients undergoing hemodialysis.[1] While the initial suspect was the oral aluminum hydroxide (B78521) used as a phosphate (B84403) binder, it was later discovered that high levels of aluminum in the dialysis water were the primary culprit.[2][3] This period marked the beginning of heightened scrutiny of all forms of aluminum exposure in vulnerable populations.

The Citrate Connection: A Paradigm Shift in Bioavailability (1980s)

A pivotal moment in this compound research occurred in the 1980s with the discovery that citrate dramatically enhances the gastrointestinal absorption of aluminum.[4] This finding was crucial, as it revealed that the co-ingestion of aluminum-containing compounds (like antacids) with citrate-rich substances could lead to significantly increased systemic aluminum levels. This "fatal interplay" of aluminum and citrate became a major concern, especially for individuals with impaired renal function who could not efficiently excrete the absorbed aluminum.

The Alzheimer's Hypothesis and Neurotoxicity Research (1990s - Present)

The "aluminum hypothesis," proposing a link between aluminum exposure and Alzheimer's disease, has been a significant driver of research since the latter half of the 20th century. While a direct causal link remains a subject of debate and is not definitively proven, studies have investigated the potential for aluminum to promote the aggregation of amyloid-beta proteins and induce neuroinflammation, key pathological features of Alzheimer's disease. The ability of citrate to increase aluminum's bioavailability has kept this a pertinent area of investigation.

Speciation and Analytical Advancements (2000s - Present)

The 21st century has seen significant advancements in our ability to characterize the complex solution chemistry of this compound. Techniques like 27Al Nuclear Magnetic Resonance (NMR) spectroscopy and advanced chromatographic methods have allowed researchers to identify and quantify the various mononuclear and polynuclear this compound species that form under different pH conditions. This has been critical for understanding its behavior in biological systems and the environment.

Quantitative Data on Aluminum Bioavailability

The enhanced absorption of aluminum in the presence of citrate is a cornerstone of its toxicological profile. The following tables summarize key quantitative data from human and animal studies.

| Human Studies: Fractional Uptake of Aluminum | |

| Aluminum Species | Fractional Uptake |

| This compound | 5.23 x 10-3[5] |

| Aluminum Hydroxide | 1.04 x 10-4[5] |

| Aluminum Hydroxide with Citrate | 1.36 x 10-3[5] |

| Human Studies: Aluminum Absorption from a Citrate-Containing Drink | |

| Parameter | Value |

| Ingested Aluminum | 280 mg[6] |

| Ingested Citrate | 3.2 g[6] |

| Peak Increase in Blood Aluminum | 13 +/- 2.1 µg/L[6] |

| Time to Peak Blood Aluminum | 87 +/- 19 min[6] |

| Urinary Excretion in 24h (% of dose) | 0.4%[6] |

| Animal Studies (Rat): Effect of Citrate on Aluminum Tissue Distribution | |

| Treatment | Effect on Tissue Aluminum Levels |

| Oral Aluminum Chloride | Increase in intestinal wall, but not in other tissues.[7] |

| Oral Aluminum Chloride + Sodium Citrate | Significant increase in tibia, kidney, and intestinal wall.[7] |

| In Vitro Toxicity Data | |

| Cell Line | Effect of Aluminum |

| Chinese Hamster Ovary (CHO) cells | Increased micronuclei formation at 1.0 and 2.0 mg/L after 72h.[8] |

| Human Proximal Tubule Cells | This compound significantly inhibited lactate (B86563) dehydrogenase leakage and cell death from calcium oxalate (B1200264) monohydrate.[9] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of this compound.

Determination of Aluminum in Serum by Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS)

This method is widely used for the quantitative analysis of aluminum in biological fluids.

Principle: The sample is introduced into a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample. The aluminum atoms in the vapor phase absorb light at a characteristic wavelength (309.3 nm), and the amount of light absorbed is proportional to the concentration of aluminum in the sample.

Sample Preparation:

-

Collect blood in trace-metal-free tubes.

-

Allow the blood to clot and centrifuge to separate the serum.

-

Dilute the serum sample (e.g., 1:1 or 1:2) with a diluent containing 0.1% Triton X-100 and 0.2% nitric acid to reduce matrix effects.[10]

GFAAS Instrument Settings (Example):

-

Wavelength: 309.3 nm

-

Slit Width: 0.7 nm

-

Lamp Current: 10 mA

-

Background Correction: Zeeman effect

-

Graphite Tube: Pyrolytically coated with L'vov platform

-

Injection Volume: 20 µL

Furnace Program:

| Step | Temperature (°C) | Ramp Time (s) | Hold Time (s) | Gas Flow (mL/min) |

| Drying 1 | 110 | 1 | 30 | 250 (Argon) |

| Drying 2 | 130 | 15 | 40 | 250 (Argon) |

| Charring | 1400 | 10 | 20 | 250 (Argon) |

| Atomization | 2400 | 0 | 5 | 0 (Gas stop) |

| Clean-out | 2500 | 1 | 3 | 250 (Argon) |

Calibration: Prepare a series of aqueous standards of known aluminum concentrations in the same diluent as the samples. A standard additions method can also be used to overcome matrix interferences.

Speciation of this compound by Ion Chromatography with ICP-AES Detection

This technique separates different aluminum species based on their charge and size, followed by element-specific detection.

Principle: An aqueous sample is injected onto an ion-exchange column. A mobile phase (eluent) is pumped through the column, and different charged species are separated based on their interaction with the stationary phase. The eluent from the column is then introduced into an Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES) for the quantification of aluminum in the separated fractions.

Chromatographic System (Example):

-

Column: Anion exchange column (e.g., for anionic aluminum-citrate complexes).

-

Eluent: A suitable buffer system, for example, a gradient of ammonium (B1175870) acetate.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 100 µL.

-

Post-column Reaction (optional): A reagent such as Tiron can be used to form a colored complex with aluminum for UV-Vis detection.

ICP-AES Detection:

-

Wavelength: 396.152 nm for aluminum.

-

Plasma Power: 1150 W.

-

Nebulizer Flow: 0.7 L/min.

Procedure:

-

Prepare standards of known this compound species if available.

-

Filter the samples and standards through a 0.45 µm filter.

-

Inject the sample onto the ion chromatography system.

-

Monitor the aluminum-specific wavelength on the ICP-AES as the different species elute from the column.

-

Quantify the different species based on the peak areas in the chromatogram.

27Al Nuclear Magnetic Resonance (NMR) Spectroscopy for Speciation Studies

27Al NMR is a powerful tool for studying the coordination environment of aluminum in solution.

Principle: The 27Al nucleus has a spin of 5/2 and is NMR active. The chemical shift of the 27Al signal is sensitive to the coordination number and the nature of the ligands bound to the aluminum ion. This allows for the differentiation of various this compound complexes in solution.

Sample Preparation:

-

Prepare solutions of aluminum salts (e.g., AlCl3) and citric acid at the desired molar ratios and pH in D2O.

-

Use high-purity reagents to avoid paramagnetic impurities that can broaden the NMR signals.

-

Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters (Example):

-

Spectrometer: A high-field NMR spectrometer (e.g., 9.4 T or higher).

-

Frequency: 104.2 MHz for 27Al at 9.4 T.

-

Reference: An external standard of [Al(H2O)6]3+ (from a solution of Al(NO3)3 in D2O) set to 0 ppm.[3]

-

Pulse Program: A simple pulse-acquire sequence is often sufficient.

-

Pulse Width: A 90° pulse calibrated for 27Al.

-

Acquisition Time: ~0.1 s.

-

Relaxation Delay: 1-5 s, depending on the T1 of the species of interest.

-

Number of Scans: Varies depending on the concentration, typically several thousand scans are required for good signal-to-noise.

Key Signaling Pathways and Mechanisms of Action

Aluminum, particularly when its bioavailability is enhanced by citrate, can interfere with numerous cellular processes. The following diagrams illustrate some of the key signaling pathways implicated in aluminum's biological effects.

Mechanism of Citrate-Enhanced Aluminum Absorption

Citrate increases the intestinal absorption of aluminum through a paracellular pathway by disrupting the tight junctions between intestinal epithelial cells. This is thought to occur via the chelation of calcium, which is essential for maintaining the integrity of these junctions.

Aluminum-Induced Neuroinflammation via the P2X7-NLRP3 Inflammasome Pathway

Aluminum can activate microglia, leading to the release of ATP. Extracellular ATP then activates the P2X7 receptor, triggering the assembly of the NLRP3 inflammasome. This leads to the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines like IL-1β.

Aluminum's Role in Tau Protein Hyperphosphorylation

Aluminum exposure has been shown to promote the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. This can occur through the upregulation of kinases like GSK-3β and the downregulation of phosphatases like PP2A. The Wnt signaling pathway is also implicated in this process.

Aluminum-Induced Oxidative Stress

Aluminum can promote oxidative stress by participating in Fenton-like reactions, leading to the production of reactive oxygen species (ROS). This can result in lipid peroxidation and damage to cellular components.

Conclusion and Future Directions

The historical trajectory of this compound research highlights a journey from initial unawareness to a nuanced understanding of its complex role in biology and toxicology. The discovery of citrate's profound effect on aluminum's bioavailability was a critical turning point, leading to revised clinical practices and a deeper investigation into its mechanisms of toxicity. While the direct link to Alzheimer's disease remains an area of active debate, the role of aluminum in promoting neuroinflammation and oxidative stress is well-documented.

Future research should continue to focus on elucidating the precise molecular interactions of this compound within biological systems. The development of more sensitive and specific analytical techniques will be crucial for tracking the fate of aluminum at the subcellular level. Furthermore, long-term epidemiological studies are needed to better understand the risks associated with chronic, low-level exposure to aluminum in the presence of dietary citrate. For drug development professionals, a thorough understanding of the potential for citrate-containing excipients to enhance the absorption of any residual aluminum in drug formulations is essential for ensuring patient safety. This comprehensive understanding, built upon decades of research, will continue to inform clinical guidelines and protect public health.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. (27Al) Aluminum NMR [chem.ch.huji.ac.il]

- 4. mdpi.com [mdpi.com]

- 5. medium.com [medium.com]

- 6. Effects of aluminum on activity of krebs cycle enzymes and glutamate dehydrogenase in rat brain homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound inhibits cytotoxicity and aggregation of oxalate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Layered graph drawing - Wikipedia [en.wikipedia.org]

- 10. Cell signaling pathways step-by-step [mindthegraph.com]

Aluminum Citrate: A Comprehensive Technical Guide on its Biological Role and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum citrate (B86180), a complex formed between the trivalent aluminum cation (Al³⁺) and citric acid, plays a pivotal role in the environmental mobility and biological activity of aluminum. While aluminum is the most abundant metal in the Earth's crust, its bioavailability and toxicity are significantly influenced by its chemical form, or speciation. Citrate, a ubiquitous organic acid in biological systems, acts as a primary low-molecular-weight chelator for aluminum, forming a soluble and readily absorbable complex. This guide provides an in-depth examination of the natural occurrence of aluminum citrate, its critical role in biological systems, its pharmacokinetic profile, and the associated toxicological implications. Furthermore, it details key experimental protocols for the analysis of aluminum speciation, offering a critical resource for professionals in research and drug development.

Introduction

Aluminum (Al) is omnipresent in the environment but has no known essential biological function in humans. Its interaction with biological systems is largely dictated by its speciation, which is dependent on factors like pH and the presence of chelating agents[1][2]. Citric acid, a key intermediate in the Krebs cycle, is a potent chelator of metal ions, including Al³⁺[3][4]. The formation of this compound [Al(C₆H₅O₇)] is a critical process that transforms poorly soluble aluminum compounds into a highly bioavailable form[3][[“]]. This complex is central to understanding aluminum's absorption, systemic transport, and potential toxicity. It is particularly relevant in clinical contexts, such as for individuals with renal failure concurrently taking aluminum-containing antacids and citrate, and in environmental science, where organic acids mobilize aluminum in soils[1][6]. This document synthesizes current knowledge on this compound, presenting quantitative data, experimental methodologies, and pathway visualizations to serve as a technical resource.

Natural Occurrence

This compound complexes are found in various natural systems, from soils and plants to microorganisms. The presence of citrate dictates the mobilization and uptake of aluminum in these environments.

In Plants

Certain plants, particularly those adapted to acidic soils, have developed mechanisms to tolerate high levels of soluble aluminum. One primary strategy is the exudation of organic acids, like citrate, from their roots[7][8]. These acids chelate the toxic Al³⁺ in the rhizosphere, forming less harmful aluminum-organic acid complexes, such as this compound[7]. Some aluminum-accumulating plants, like hydrangea, actively take up and store aluminum, and stable aluminum-citrate complexes have been identified in their sap[9]. This process is not only a tolerance mechanism but also influences the color of hydrangea flowers.

In Microorganisms

Microorganisms also interact with aluminum, and citrate plays a key role in these interactions. The bacterium Pseudomonas fluorescens, when stressed with aluminum, has been shown to uptake and metabolize this compound intracellularly[10]. This metabolic process involves the enzyme isocitrate lyase and leads to the production of oxalic acid[10]. This suggests a microbial pathway for the biotransformation of aluminum complexes. While aluminum is generally toxic to microorganisms, the formation of citrate complexes can modulate this toxicity[11].

Biological Role and Speciation

In animals and humans, this compound is not synthesized for a specific biological function but is formed when aluminum is ingested or absorbed and comes into contact with endogenous citrate.

Speciation in Blood Serum

Once in the bloodstream, aluminum does not exist as a free ion. It rapidly binds to various ligands. The majority of aluminum is bound to high-molecular-weight proteins, primarily transferrin[12][13][14]. However, a significant fraction is complexed with low-molecular-weight (LMW) ligands. Citrate is considered the main LMW chelator of aluminum in serum, accounting for a substantial portion of this fraction[3][12][13][14][15][16]. This Al-citrate complex is crucial for aluminum's transport across cell membranes and its distribution to various tissues, including bone and brain[3].

Caption: Speciation of aluminum in blood serum.

Pharmacokinetics: Absorption, Distribution, and Excretion

The presence of citrate dramatically alters the pharmacokinetics of aluminum, primarily by enhancing its gastrointestinal absorption.

Absorption

The gastrointestinal absorption of aluminum is generally very low (around 0.1%)[17]. However, citric acid significantly increases this absorption by forming soluble, neutral aluminum-citrate complexes in the gut[3][[“]]. These complexes are more readily absorbed through the paracellular pathway (between intestinal cells)[[“]]. It is thought that citrate enhances permeability by chelating calcium, which is crucial for maintaining the integrity of tight junctions between cells[[“]]. This enhanced absorption is the primary mechanism behind acute aluminum toxicity observed when aluminum-containing drugs are co-administered with citrate sources[6]. Most of this absorption occurs in the proximal small intestine[[“]].

Caption: Mechanism of citrate-enhanced aluminum absorption.

Distribution and Excretion

Once absorbed, aluminum bound to citrate and transferrin is distributed throughout the body. It tends to accumulate in certain tissues, notably bone, liver, kidney, and brain[18][19]. The primary route of excretion for absorbed aluminum is via the kidneys into the urine[20]. In healthy individuals, this process is efficient. However, in patients with renal failure, impaired excretion can lead to systemic accumulation and toxicity[6][20]. When ingested, about 80% of this compound is eventually excreted through urine[20].

Quantitative Pharmacokinetic Data

The following table summarizes key quantitative data from studies on aluminum absorption and bioavailability in the presence of citrate.

| Species | Form Administered | Dose | Key Finding | Fractional Uptake/Absorption | Reference |

| Human | 26Al-labelled this compound | Oral | Uptake was greatest in the citrate form. | 5.23 x 10⁻³ (0.523%) | [21] |

| Human | 26Al-labelled Al(OH)₃ | Oral | Baseline uptake without citrate. | 1.04 x 10⁻⁴ (0.0104%) | [21] |

| Human | 26Al-labelled Al(OH)₃ + Citrate | Oral | Citrate enhanced hydroxide (B78521) uptake significantly. | 1.36 x 10⁻³ (0.136%) | [21] |

| Human | Al citrate drink | 280 mg Al, 3.2 g citrate | Blood Al peaked at 87 min. | 0.4% of dose excreted in urine in 24h. | [22] |

| Rat | Al chloride + Na citrate | 2 mmol Al + 2 mmol citrate (oral gavage) | Citrate significantly increased Al levels in tibia, kidney, and intestinal wall. | N/A (Tissue levels increased) | [18] |

| Sheep | Al citrate | 2,000 ppm Al | Increased apparent absorption and retention of Al. | ~30% of ingested Al was apparently absorbed. | [23][24] |

Toxicological Profile

The formation of this compound is directly linked to enhanced aluminum toxicity.

Acute Toxicity

Acute aluminum toxicity, characterized by progressive encephalopathy (confusion, seizures, coma), has been reported in individuals with renal failure who concurrently ingested aluminum-containing antacids and citrate[6]. The enhanced absorption leads to marked hyperaluminemia (high blood aluminum levels), causing severe neurological symptoms[6].

Chronic Toxicity and Neurological Effects

Chronic exposure to aluminum has been investigated as a potential environmental risk factor for neurodegenerative diseases like Alzheimer's disease (AD)[17][25][26][27][28]. While a causal link remains unproven and controversial, the ability of the Al-citrate complex to cross biological membranes and deliver aluminum to the brain is a key aspect of this hypothesis[3][17][25][26]. Studies have shown that aluminum can promote the aggregation of amyloid-beta plaques and inflammatory signaling, both hallmarks of AD[26]. However, large-scale studies have not found a consistent, compelling link between typical aluminum exposure (e.g., from antacids or cookware) and AD in the general population[27][28].

Effects on Mineral Metabolism

This compound has been shown to interfere with the metabolism of essential minerals. Studies in sheep demonstrated that treatment with this compound decreased the absorption and retention of magnesium, calcium, and phosphorus, and slightly decreased potassium absorption[23][24]. This interference can lead to imbalances in mineral homeostasis, with potential impacts on bone health and other physiological processes[19].

| Mineral | Effect of Al Citrate Administration | Species | Reference |

| Magnesium | Decreased apparent absorption and retention. | Sheep | [23][24] |

| Calcium | Decreased apparent absorption and retention. | Sheep | [23][24] |

| Phosphorus | Decreased apparent absorption and retention. | Sheep | [23][24] |

| Potassium | Slightly decreased apparent absorption. | Sheep | [23][24] |

| Iron | Increased concentration in the kidney. | Sheep | [19] |

| Zinc | Decreased concentration in the pituitary gland. | Sheep | [19] |

Key Experimental Protocols

Accurate determination of aluminum and its species, like this compound, is crucial for research. Various analytical methods are employed.

Protocol: Determination of Aluminum by Atomic Absorption Spectroscopy (AAS)

This method is widely used for quantifying total aluminum in biological and environmental samples.

-

Objective: To determine the total aluminum concentration in a sample matrix (e.g., serum, water).

-

Principle: Graphite (B72142) Furnace AAS (GFAAS) is typically used for its high sensitivity. A sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, ash, and atomize the sample. The aluminum atoms absorb light at a characteristic wavelength (309.3 nm), and the amount of absorption is proportional to the concentration.

-

Methodology:

-

Sample Preparation: Samples (e.g., serum, urine, digested tissue) are diluted with a matrix modifier (e.g., dilute nitric acid, magnesium nitrate) to prevent interferences. For complex matrices, acid digestion may be required. When analyzing samples where aluminum speciation is important, sodium citrate is sometimes added to complex all the aluminum, ensuring consistent measurement.

-

Instrumentation: A graphite furnace atomic absorption spectrometer equipped with an aluminum hollow cathode lamp and a Zeeman or deuterium (B1214612) arc background corrector.

-

Calibration: A calibration curve is generated using a series of aluminum standards of known concentrations.

-

Analysis: The prepared samples are injected into the furnace, and their absorbance is measured. The concentration is calculated from the calibration curve.

-

Quality Control: Spiked samples and certified reference materials are analyzed to ensure accuracy and precision.

-

Protocol: Speciation Analysis by Ion Chromatography-ICP-AES

This technique is used to separate and quantify different aluminum species, such as free Al³⁺ and aluminum-citrate complexes.

-

Objective: To separate and identify stable aluminum-citrate complexes in an aqueous sample (e.g., plant sap).

-

Principle: Ion chromatography separates ionic species based on their affinity for an ion-exchange stationary phase. The eluent from the chromatography column is then introduced directly into an Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES), which provides element-specific detection and quantification of aluminum in the separated fractions.

-

Methodology:

-

Sample Preparation: The sample is filtered (e.g., through a 0.45 µm filter) and diluted if necessary.

-

Instrumentation: An ion chromatography system (e.g., anion exchange column) coupled online to an ICP-AES detector.

-

Chromatographic Separation: The sample is injected onto the column. An appropriate eluent (e.g., a buffered solution) is used to separate the anionic aluminum-citrate complexes. Isocratic elution is often sufficient[9].

-

Detection: The ICP-AES monitors the aluminum emission line (e.g., 396.152 nm) as a function of time. Peaks in the resulting chromatogram correspond to different aluminum species.

-

Quantification: The identity of the peaks can be confirmed by running well-defined aluminum-citrate standards. Quantification is performed by integrating the peak areas and comparing them to the standards[9].

-

Caption: Workflow for aluminum speciation by IC-ICP-AES.

Conclusion and Future Directions